molecular formula C17H16N2O3S B2768427 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-74-4

4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2768427
CAS RN: 898419-74-4
M. Wt: 328.39
InChI Key: IUKHYIOJTINHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative of a tetrahydroquinoline. Sulfonamides are a group of compounds which have a sulfur atom bonded to two oxygen atoms and one nitrogen atom. They are well known for their antibacterial properties . Tetrahydroquinolines are a class of compounds that contain a quinoline moiety, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the tetrahydroquinoline and sulfonamide groups. The dihydropyrimidine ring in similar compounds has been found to adopt a screw-boat conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the sulfonamide group might undergo hydrolysis, and the tetrahydroquinoline group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the sulfonamide group might increase its solubility in water, while the tetrahydroquinoline group might contribute to its stability .

Scientific Research Applications

Sulfonamide Hybrid Compounds in Medicinal Chemistry

Sulfonamide-based hybrid compounds, including those similar to 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their diverse pharmacological properties. Research has demonstrated these compounds' roles in developing drugs with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The investigation into two-component sulfonamide hybrids has explored combinations with various organic compounds, aiming to harness their biological activity for therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Polymorphism and Its Implications

Polymorphic modifications of compounds structurally related to 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide reveal distinct properties that can be utilized for therapeutic purposes, such as strong diuretic effects that offer new avenues for hypertension remedies. The analysis of different polymorphic forms provides insights into the molecular interactions within crystals, potentially influencing the solubility, stability, and bioavailability of pharmaceuticals (Shishkina et al., 2018).

Chemical Synthesis and Biological Activities

Efforts in synthesizing quinoline and naphthyridine derivatives, including those similar to the target compound, have been made with the aim of discovering new antimicrobial agents. Although specific sulfonamide or phosphonic acid analogs did not exhibit significant antimicrobial activity, these studies are crucial for understanding structure-activity relationships and developing more effective compounds (Yanagisawa, Nakao, & Ando, 1973).

Innovative Approaches to Drug Synthesis

Synthetic methodologies involving sulfur-substituted quinolizidines and related frameworks offer novel approaches to constructing compounds with potential therapeutic relevance. These synthetic strategies, including ring-closing metathesis, pave the way for creating diverse molecules with unique biological activities, which could include derivatives of 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Chou, Liang, Lee, & Liu, 2007).

Antiproliferative Properties and Cancer Therapy

Derivatives of pyrroloquinoline quinoxalines, inspired by the structural framework of 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have shown promising antiproliferative properties against GPER-expressing breast cancer cells. These findings underscore the potential of such compounds in developing targeted cancer therapies, emphasizing the importance of structural innovation in medicinal chemistry (Carullo, Mazzotta, Giordano, & Aiello, 2021).

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields. Given the known activities of sulfonamides and tetrahydroquinolines, this compound could have interesting biological properties worth exploring .

properties

IUPAC Name

11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h1-5,10-11,18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKHYIOJTINHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.